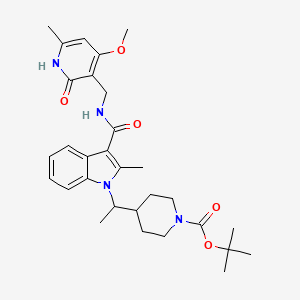
Flurbiprofen impurity 7
概要
説明
Flurbiprofen impurity 7 is a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. Impurities in pharmaceutical compounds like Flurbiprofen are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.
準備方法
The synthesis of Flurbiprofen impurity 7 involves several steps. One method starts with 3,4-difluoronitrobenzene as the starting material, which undergoes a substitution reaction with methyl malonic ester . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
Flurbiprofen impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. For example, the introduction of a fluorine atom can be achieved using reagents like N-fluorobenzenesulfonimide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Flurbiprofen impurity 7 has several applications in scientific research:
Biology: Researchers study its biological activity to understand the pharmacokinetics and pharmacodynamics of Flurbiprofen and its impurities.
Medicine: It helps in assessing the safety and efficacy of Flurbiprofen by identifying potential toxic impurities.
Industry: The compound is used in quality control processes to ensure the purity and stability of Flurbiprofen products.
作用機序
The mechanism of action of Flurbiprofen impurity 7 is similar to that of Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are part of the prostaglandin synthesis pathway.
類似化合物との比較
Flurbiprofen impurity 7 can be compared with other impurities of Flurbiprofen, such as:
Flurbiprofen impurity A (Biprofen): This compound has a similar structure but differs in the position of the fluorine atom.
Flurbiprofen impurity C: This impurity has an additional hydroxyl group, which affects its chemical properties and biological activity.
Flurbiprofen impurity D: This compound contains a ketone group, making it more reactive in certain chemical reactions.
Flurbiprofen impurity E: This impurity has a carboxylic acid group, which influences its solubility and reactivity.
This compound is unique due to its specific structural features and the resulting chemical and biological properties. Understanding these differences is crucial for ensuring the safety and efficacy of Flurbiprofen as a pharmaceutical product.
特性
IUPAC Name |
1-acetyloxyethyl 2-(4-phenylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLDPSBDPAHNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3323629.png)



![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)



![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)




